Tos-PEG4-THP
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Overview
Description
Tos-PEG4-THP: is a polyethylene glycol derivative utilized as a linker in the synthesis of PROTAC K-Ras Degrader-1, a potential therapeutic compound for targeted degradation of K-Ras protein . The compound is known for its role in the field of targeted protein degradation, which is a promising approach in drug discovery and development.
Mechanism of Action
Target of Action
Tos-PEG4-THP is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The specific interaction depends on the ligands used in the PROTAC, which are connected by the this compound linker .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, PROTACs like those synthesized using this compound can selectively degrade target proteins .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, PROTACs can induce the degradation of specific proteins within the cell . This can have various effects at the molecular and cellular levels, depending on the function of the target protein.
Biochemical Analysis
Biochemical Properties
Tos-PEG4-THP, as a PROTAC linker, interacts with various biomolecules to facilitate the degradation of target proteins . PROTACs contain two different ligands connected by a linker like this compound; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is primarily based on the specific ligands used in the PROTAC molecule.
Cellular Effects
The effects of this compound on cells are primarily observed through its role in the formation of PROTACs . By facilitating the degradation of target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in PROTACs . PROTACs, which include this compound as a linker, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific PROTACs it is used to create . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be specific to the individual PROTACs.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be observed indirectly through the effects of the PROTACs it helps to form . These could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to its role in the formation of PROTACs . This could include interactions with enzymes or cofactors involved in the ubiquitin-proteasome system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by its role in PROTACs . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is related to the specific PROTACs it is used to form . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG4-THP involves the reaction of tetraethylene glycol with tosyl chloride in the presence of a base, followed by the protection of the hydroxyl group with tetrahydropyran (THP). The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tos-PEG4-THP undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The THP protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major product is the deprotected polyethylene glycol derivative.
Scientific Research Applications
Chemistry: Tos-PEG4-THP is widely used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules designed to induce the degradation of specific proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It is also employed in the development of new therapeutic strategies for diseases caused by aberrant protein function .
Medicine: this compound is being explored for its potential in targeted cancer therapy, particularly in the degradation of oncogenic proteins such as K-Ras .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the production of high-purity polyethylene glycol derivatives for various applications .
Comparison with Similar Compounds
Tos-PEG4-t-butyl ester (Tos-PEG4-Boc): Used in the synthesis of PROTACs and other polyethylene glycol derivatives.
Tos-PEG4-NHS ester: Another polyethylene glycol derivative used as a linker in bioconjugation and drug development.
Uniqueness: Tos-PEG4-THP is unique due to its specific structure, which includes a tetrahydropyran protecting group. This feature allows for selective deprotection and functionalization, making it a versatile tool in the synthesis of complex molecules .
Properties
IUPAC Name |
2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIUPDGEVFBSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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